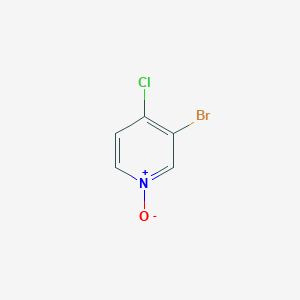

3-Bromo-4-chloropyridine 1-oxide

Übersicht

Beschreibung

“3-Bromo-4-chloropyridine 1-oxide” is a chemical compound with the empirical formula C5H3BrClNO . It has a molecular weight of 208.44 Da . It is part of a collection of unique chemicals provided to early discovery researchers .

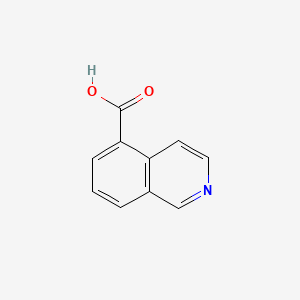

Molecular Structure Analysis

The molecular structure of “3-Bromo-4-chloropyridine 1-oxide” consists of a pyridine ring substituted with a bromine atom at the 3-position and a chlorine atom at the 4-position. The nitrogen atom in the pyridine ring is oxidized .Wissenschaftliche Forschungsanwendungen

- Application : “3-Bromo-4-chloropyridine 1-oxide” can be used in the field of organometallic chemistry . It can be used to elaborate simple pyridines into substituted and functionalized structures .

- Method of Application : The compound reacts with organomagnesiums and organolithiums . For example, 4-Nitropyridine 1-oxide reacts with hydrogen bromide and hydrogen chloride at, respectively, 120°C and 160°C to give 4-bromo- and 4-chloropyridine .

- Results : This method provides a straightforward N/X (nitrogen/halogen)-displacement .

Organometallic Chemistry

Pharmaceutical Intermediary

- Application : This compound can be used in the synthesis of 2,6-disubstituted pyridines .

- Method of Application : Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .

- Results : This method provides a straightforward way to synthesize 2,6-disubstituted pyridines .

- Application : “3-Bromo-4-chloropyridine 1-oxide” can be used in the synthesis of 2,4-dibromopyridine and 2,4-dichloropyridine .

- Method of Application : The nitro entity is an excellent leaving group that can be displaced readily by halogen. Thus 4-nitropyridine and sulfuryl chloride at 110°C give 2,4-dichloropyridine, whereas 2-bromo-4-nitropyridine 1-oxide and acetyl bromide produce 2,4-dibromopyridine at 130°C and the corresponding N-oxide at 80°C .

- Results : This method provides a straightforward way to synthesize 2,4-dibromopyridine and 2,4-dichloropyridine .

Synthesis of 2,6-Disubstituted Pyridines

Synthesis of 2,4-Dibromopyridine and 2,4-Dichloropyridine

- Application : This compound can be used in a process known as “phosphonium salt installation” which is effective for the late-stage halogenation of complicated pharmaceuticals .

- Method of Application : In order to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles .

- Results : This strategy may be used to a wide variety of unactivated pyridines .

- Application : “3-Bromo-4-chloropyridine 1-oxide” can be used in the synthesis of 3,4-dichloropyridine .

- Method of Application : 3-Chloro-4-hydroxypyridine 1-oxide, made from 4-hydroxypyridine 1-oxide with sulfuryl chloride, reacts with phosphoryl chloride to afford 3,4-dichloropyridine at 100°C and its N-oxide at 60°C .

- Results : This method provides a straightforward way to synthesize 3,4-dichloropyridine .

Phosphonium Salt Installation

Synthesis of 3,4-Dichloropyridine

Safety And Hazards

“3-Bromo-4-chloropyridine” is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3. It is toxic if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to not eat, drink or smoke when using this product .

Eigenschaften

IUPAC Name |

3-bromo-4-chloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-4-3-8(9)2-1-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIIQGLVEGETEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=C1Cl)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355741 | |

| Record name | 3-bromo-4-chloropyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-chloropyridine 1-oxide | |

CAS RN |

99839-30-2 | |

| Record name | 3-bromo-4-chloropyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

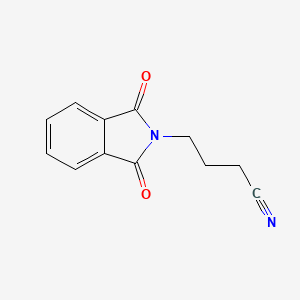

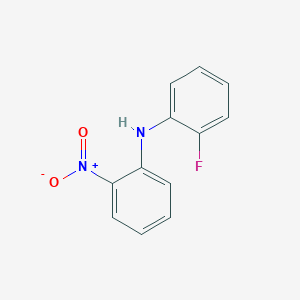

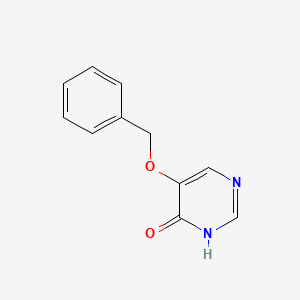

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

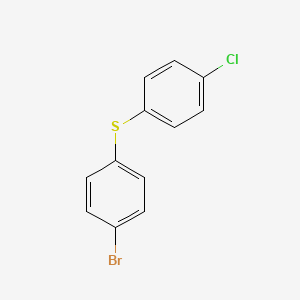

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1331350.png)